REACTION_CXSMILES
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[CH3:1][C:2]([O:7][C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=1)([C:4]([OH:6])=[O:5])[CH3:3].[CH3:15][C@H:16](NC)[C@H](O)C1C=CC=CC=1>>[CH3:15][CH2:16][O:5][C:4]([C:2]([O:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)([CH3:1])[CH3:3])=[O:6]
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Name
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|
Quantity
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1.073 g
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Type
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reactant
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Smiles
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CC(C)(C(=O)O)OC=1C=CC(=CC1)Cl
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Name
|
|
Quantity
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0.826 g
|
Type
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reactant
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Smiles
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C[C@@H]([C@@H](C=1C=CC=CC1)O)NC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was obtained
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Type
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CUSTOM
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Details
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solidified at room temperature
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Type
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CUSTOM
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Details
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was grinded
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Type
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CUSTOM
|
Details
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to obtain a yellow powder in quantitative yield
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Type
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CUSTOM
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Details
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mp 131° C., T5%onset 166° C.
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Name
|
|
Type
|
|
Smiles
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CCOC(=O)C(C)(C)OC=1C=CC(=CC1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |